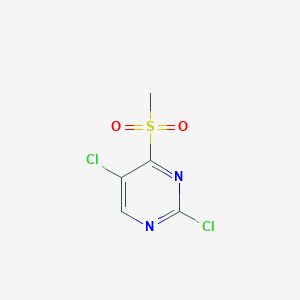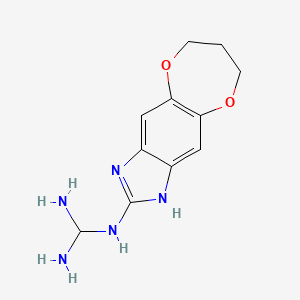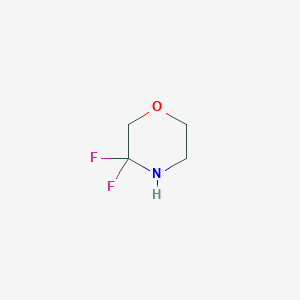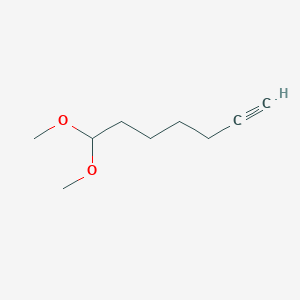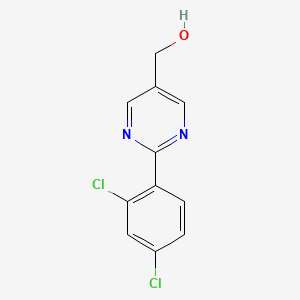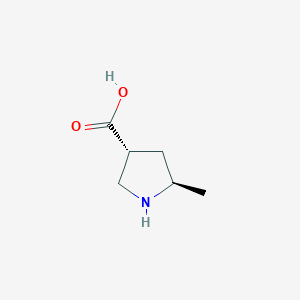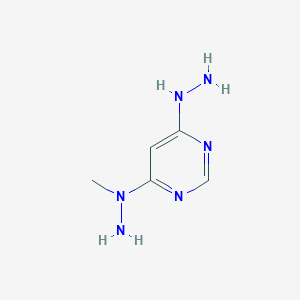
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine is a heterocyclic compound with the molecular formula C5H10N6. This compound is characterized by the presence of two hydrazinyl groups attached to a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine and methylhydrazine under controlled conditions. One common method starts with the acylation of ethyl 2-amino-6-(trifluoromethyl)nicotinate, followed by cyclization, chlorination, and subsequent reactions with hydrazine and methylhydrazine .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the hydrazinyl groups, leading to different substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidines .
Aplicaciones Científicas De Investigación
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit key enzymes or disrupt cellular processes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydrazino-6-(1-methylhydrazino)pyrimidine: This compound is structurally similar and shares many chemical properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring and exhibit similar reactivity and applications.
Uniqueness
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine is unique due to its dual hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its broad range of biological activities make it a valuable compound in scientific research .
Propiedades
Número CAS |
663909-90-8 |
|---|---|
Fórmula molecular |
C5H10N6 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
1-(6-hydrazinylpyrimidin-4-yl)-1-methylhydrazine |
InChI |
InChI=1S/C5H10N6/c1-11(7)5-2-4(10-6)8-3-9-5/h2-3H,6-7H2,1H3,(H,8,9,10) |
Clave InChI |
GQVUYVCFRXMBPA-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=NC=NC(=C1)NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13109024.png)
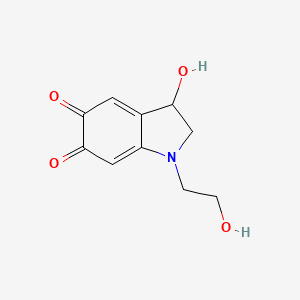
![4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)
